3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid
Description
This compound features a complex tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen) with a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a methyl group at position 13.
Properties
IUPAC Name |
3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6S/c1-15-24-21(18(13-33)12-29-15)11-22-26(38-24)31-25(16-5-4-8-20(10-16)37-2)32-27(22)39-14-23(34)30-19-7-3-6-17(9-19)28(35)36/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBCLZXCGLDUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=CC(=C5)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid typically involves multiple steps The process begins with the preparation of the triazatricyclo compound, which is then functionalized with hydroxymethyl and methoxy groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the sulfanyl group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound could be used in the study of enzyme interactions and protein binding due to its multiple functional groups that can interact with biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its complex structure and potential biological activity. It could be used in the development of new therapeutic agents for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its multiple functional groups allow for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the sulfanyl group can interact with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[8.4.0.03,8]Tetradeca-1(10),3(8),4,6,11,13-Hexaen-7-Yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide
- Structural Differences :
- Methoxy Substitution : 4-methoxyphenyl (vs. 3-methoxyphenyl in the target compound).
- Terminal Group : Acetamide (vs. benzoic acid).
- The acetamide group lacks the ionizable carboxylic acid, limiting solubility in aqueous environments and hydrogen-bonding capacity, which could diminish interactions with polar residues in enzymes like kinases or proteases .
Benzoic Acid Derivatives with Tricyclic Cores
- Compounds sharing the tricyclic scaffold but differing in substituents (e.g., hydroxyl, halogen, or alkyl groups) exhibit varied bioactivities. For example: Veronicoside (benzoic acid derivative with a catalpol core): Demonstrates antioxidant activity due to hydrogen-bond-donating groups .
Quantitative Structural and Bioactivity Comparisons
Table 1: Structural and Computational Comparison
Notes:
- Tanimoto Coefficient : Calculated using Morgan fingerprints (radius = 2) and MACCS keys, with values >0.65 indicating significant similarity .
- Bioactivity Predictions : Based on structural analogs; the target compound’s benzoic acid group may enhance binding to kinases (e.g., PI3K/AKT pathway) compared to acetamide derivatives .
Mechanistic Insights from Structural Clustering
- Bioactivity Clustering : Compounds with tricyclic cores and ionizable groups (e.g., benzoic acid) cluster into groups associated with kinase inhibition and epigenetic modulation, as shown in hierarchical analyses of NCI-60 datasets .
- Binding Pocket Interactions : Molecular docking studies suggest that the 3-methoxyphenyl group in the target compound fits into hydrophobic subpockets of PERK or HDAC8, while the benzoic acid moiety interacts with catalytic residues (e.g., Asp144 in PERK) .
Biological Activity
The compound 3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 514.6 g/mol. The structure features a triazatricyclo system that contributes to its unique biological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The structural components allow for potential binding to various receptors, which may modulate physiological responses.
- Antioxidant Properties : The presence of methoxy groups and hydroxymethyl functionalities may contribute to antioxidant activity.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
Studies have explored the anticancer potential of similar compounds derived from the same structural framework. For example:
- Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures inhibited proliferation in various cancer cell lines.
- Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated:
- Cytokine Modulation : Research suggests it may reduce levels of pro-inflammatory cytokines in cell cultures.
- Animal Models : In vivo studies showed reduced inflammation markers in animal models subjected to inflammatory stimuli.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Oxandrolone in Burn Patients : A study demonstrated that oxandrolone improved muscle protein metabolism in burn victims through enhanced protein synthesis efficiency . Although not identical, it provides insights into how structurally similar compounds might function.
- Synthesis and Testing of Derivatives : Research on derivatives such as N-(2-ethylphenyl)-2-{...} indicates promising biological activities that warrant further investigation .
Data Tables
The following table summarizes key findings from research on the biological activity of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
